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molecular formula C8H8ClNO B8412361 5-Chloro-4-methoxy-2-vinyl-pyridine CAS No. 1122090-98-5

5-Chloro-4-methoxy-2-vinyl-pyridine

Cat. No. B8412361
M. Wt: 169.61 g/mol
InChI Key: XRKXXMDTVFNYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

To a solution of 2,5-dichloro-4-methoxy-pyridine (730 mg, 4.10 mmol) in DME (16 mL), 2,4,6-trivinylcyclotriboroxane pyridine complex (987 mg, 4.10 mmol) followed by 2 M aq. K2CO3 solution (4 mL) is added. The solution is degassed and put under argon before Pd(PPh3)4 (95 mg, 82 μmol) is added. The mixture is stirred for 18 h at 80° C. The mixture is cooled to rt, diluted with EA (200 mL) and washed with water and sat. aq. NaHCO3 solution. The org. extract is dried over MgSO4, filtered and concentrated. The remaining brown residue is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-chloro-4-methoxy-2-vinyl-pyridine (402 mg) as a pale yellow oil; LC-MS: tR=0.53 min, [M+1]+=169.98; 1H NMR (CDCl3): δ 3.98 (s, 3H), 5.52 (d, J=10.5 Hz, 1H), 6.20 (d, J=17.3 Hz, 1H), 6.76 (dd, J=17.3, 10.8 Hz, 1H), 6.88 (s, 1H), 8.41 (s, 1H).
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
987 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
95 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([Cl:10])=[CH:4][N:3]=1.B1(C=C)OB([CH:17]=[CH2:18])OB(C=C)O1.C1C=CN=CC=1.C([O-])([O-])=O.[K+].[K+]>COCCOC.CC(=O)OCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([CH:17]=[CH2:18])=[N:3][CH:4]=1 |f:1.2,3.4.5,^1:50,52,71,90|

Inputs

Step One
Name
Quantity
730 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)OC)Cl
Step Two
Name
Quantity
987 mg
Type
reactant
Smiles
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CC(OCC)=O
Step Six
Name
Quantity
95 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The solution is degassed
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
WASH
Type
WASH
Details
washed with water and sat. aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining brown residue is purified by CC on silica gel eluting with heptane:EA 9:1

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=CC(=NC1)C=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 402 mg
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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